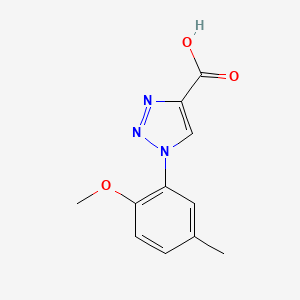

1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-7-3-4-10(17-2)9(5-7)14-6-8(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZZKAKDYYACKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis begins with the preparation of appropriately substituted aryl azides, specifically 2-azido-5-methylphenyl derivatives, which serve as the azide component. These azides are synthesized via diazotization and azidation of corresponding aniline derivatives, following modified literature procedures to ensure high purity and yield. The alkyne component used is propiolic acid, which introduces the carboxylic acid functionality at the 4-position of the triazole ring.

- 2-Azido-5-methylphenyl derivatives

- Propiolic acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the synthesis involves the CuAAC reaction, which is highly regioselective for 1,4-disubstituted 1,2,3-triazoles. The general procedure, adapted from multiple sources, is as follows:

| Parameter | Details |

|---|---|

| Catalyst | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) |

| Reducing Agent | Sodium ascorbate |

| Solvent | Tert-butanol:water mixture (2:1 ratio) |

| Temperature | Approximately 50°C |

| Reaction Time | Overnight (~12-24 hours) |

The azide and alkyne are dissolved in the solvent mixture, with CuSO₄·5H₂O and sodium ascorbate added to generate the active Cu(I) catalytic species in situ. The reaction proceeds via a 1,3-dipolar cycloaddition, forming the 1,2,3-triazole ring with high regioselectivity.

Reaction Conditions and Optimization

The reaction conditions are optimized to maximize yield and purity:

- Temperature: Maintained at around 50°C to facilitate reaction kinetics without decomposition.

- Catalyst Loading: Typically, 0.1-0.2 equivalents of CuSO₄·5H₂O relative to azide.

- Reaction Duration: Extended to overnight to ensure complete conversion.

- Workup: Post-reaction, the mixture is cooled, and the precipitated product is filtered, washed with ether, and dried. No extensive chromatography is necessary due to the high regioselectivity and purity of the precipitate.

Post-Synthesis Functionalization

The resulting 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is obtained as a solid, characterized by FT-IR, NMR, and mass spectrometry. The carboxylic acid group can be further functionalized or used as a precursor for additional heterocyclic transformations, such as condensation with semicarbazide or conversion to acid chlorides for further derivatization.

Data Table Summarizing the Synthesis

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Azide synthesis | Aromatic amines → Azidation | Diazotization + NaN₃ | High | Ensures pure azide intermediates |

| Triazole formation | Azide + Propiolic acid | CuSO₄·5H₂O, Na ascorbate, tert-butanol/water, 50°C | 50-77% | Regioselective, high purity |

| Purification | Filtration, washing | Ambient | As per individual step | Precipitation simplifies purification |

Research Findings and Literature Insights

Research indicates that the CuAAC reaction is robust and versatile for synthesizing 1,2,3-triazoles with various substituents. The presence of functional groups such as methoxy and methyl on the phenyl ring influences the electronic properties, potentially affecting reaction rates and yields. Studies also highlight that the reaction is tolerant of different substituents, allowing for structural diversity.

In a related study, derivatives containing carboxylic acids were synthesized via similar methodologies, emphasizing the importance of reaction conditions in controlling regioselectivity and purity. The use of aqueous solvents and mild temperatures makes this approach environmentally friendly and scalable.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds related to 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid showed effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with the synthesis of nucleic acids or cell wall components.

Antitubercular Activity

A series of studies focused on the structure-activity relationship (SAR) of triazole derivatives revealed that specific substitutions on the triazole ring enhance their efficacy against Mycobacterium tuberculosis. For instance, derivatives with methoxy groups displayed improved activity compared to their unsubstituted counterparts . The compound's ability to penetrate bacterial membranes is crucial for its effectiveness.

Agricultural Applications

Herbicidal Properties

The compound has been investigated for its potential as a herbicide. It belongs to a class of sulfonylaminocarbonyl-triazolinones that demonstrate potent herbicidal activity against various weeds. A comparative study indicated that these compounds outperform traditional herbicides in terms of efficacy and selectivity . The mechanism involves inhibition of specific enzymes crucial for plant growth.

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized as a building block in the synthesis of functional polymers. These polymers exhibit desirable properties such as thermal stability and mechanical strength. Research has shown that incorporating triazole units into polymer backbones can significantly enhance their performance in various applications, including coatings and adhesives .

Case Studies and Research Findings

Mechanism of Action

1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is similar to other triazole derivatives, such as 1-(2-hydroxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and this compound methyl ester. it is unique in its specific substitution pattern and functional groups, which contribute to its distinct chemical properties and biological activities.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The substituent position on the phenyl ring profoundly influences electronic and steric properties:

- Target Compound : The 2-methoxy-5-methylphenyl group introduces steric bulk at the ortho position (methoxy) and a methyl group at the meta position. Methoxy is electron-donating, enhancing electron density on the triazole ring, while methyl contributes steric hindrance.

- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid (): A para-ethoxy group provides electron donation, stabilizing the triazole core. The presence of a formyl group at position 5 enables tautomerism (cyclic hemiacetal formation), which is absent in the target compound.

- 5-Methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic Acid (): The para-methoxy group increases electron density similarly to the target compound but lacks steric hindrance from ortho substituents.

Key Insight : Ortho-substituents (e.g., methoxy in the target compound) may restrict rotational freedom and alter binding interactions compared to para-substituted analogues.

Structure-Activity Relationship (SAR) :

Tautomerism and Stability

Crystallographic Features

- 1-(2-Aminophenyl) Derivative (): Adopts a kink-like conformation with perpendicular phenyl and triazole rings. Intramolecular hydrogen bonds (N–H···N, O–H···O) stabilize the structure .

Comparative Physicochemical Properties

Biological Activity

1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, with the CAS number 1038240-97-9, is a compound belonging to the triazole family known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H11N3O3, with a molecular weight of 233.22 g/mol. The structure includes a triazole ring that is pivotal for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its interactions with cellular pathways.

Antitumor Activity

Research indicates that derivatives of triazole compounds exhibit significant antitumor effects. For instance, studies have shown that compounds structurally similar to this compound can inhibit tubulin polymerization and induce apoptosis in cancer cells. A notable study demonstrated that certain triazoles could arrest the cell cycle at the G2/M phase and activate apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CA-4 | 4 ± 1 | Tubulin inhibition |

| 4l | 600 ± 20 | Apoptosis induction |

| 4o | >10000 | Non-active |

The mechanisms by which this compound exerts its biological effects include:

Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit colchicine binding to tubulin, thus preventing microtubule formation essential for cell division .

Induction of Apoptosis : The activation of caspase pathways and PARP cleavage has been observed in treated cancer cells, indicating a robust apoptotic response .

Case Studies

Several case studies have reported on the efficacy of triazole derivatives in preclinical models:

- HeLa Cell Line Study : A study involving HeLa cells treated with triazole derivatives showed significant G2/M phase arrest and increased apoptosis markers such as caspase-3 activation .

- Endothelial Cell Disruption : Another study highlighted the antivascular activity of certain triazoles that induced morphological changes in endothelial cells and disrupted angiogenesis in vivo models .

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields? A: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), adapting methods from structurally analogous triazoles . For example:

Precursor Preparation : React 2-methoxy-5-methylphenylacetylene with sodium azide and methyl iodide in the presence of CuI to form the triazole core.

Carboxylic Acid Introduction : Oxidize the intermediate aldehyde (e.g., using Jones reagent or KMnO₄) to the carboxylic acid .

Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Adjust solvent polarity (e.g., DMF vs. THF) to enhance cyclization efficiency. Monitor progress via HPLC or TLC .

Advanced Structural Characterization

Q: How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved, and what advanced techniques validate its structure? A:

- NMR Conflicts : Aromatic proton splitting patterns may vary due to rotational isomers. Use variable-temperature NMR to identify dynamic processes .

- X-ray Crystallography : Single-crystal analysis (as in ) confirms regiochemistry and hydrogen-bonding networks, critical for distinguishing positional isomers .

- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations to resolve ambiguities in functional group assignments .

Mechanistic Studies in Synthesis

Q: What mechanistic insights explain the regioselectivity of triazole formation in the CuAAC reaction for this compound? A:

- Copper Coordination : The Cu(I) catalyst coordinates preferentially with the electron-deficient alkyne (2-methoxy-5-methylphenylacetylene), directing the azide to attack the β-position, forming the 1,4-regioisomer .

- Steric Effects : The methoxy and methyl groups on the phenyl ring influence transition-state geometry, favoring one pathway over alternatives. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify activation barriers .

Biological Activity Profiling

Q: How can researchers design assays to evaluate the biological activity of this compound, given its structural similarity to known bioactive triazoles? A:

- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where triazole-carboxylic acids show affinity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., COX-2 inhibition using arachidonic acid substrate).

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, comparing with control triazoles .

Computational Modeling for Property Prediction

Q: Which computational methods reliably predict the physicochemical and pharmacokinetic properties of this compound? A:

- Solubility & pKa : Use COSMO-RS or Abraham solvation models to estimate aqueous solubility and ionization states.

- ADMET Profiling : SwissADME or ADMETLab2.0 predict bioavailability, blood-brain barrier penetration, and metabolic stability.

- Reactivity : DFT calculations (e.g., B3LYP/6-311+G**) model electron-density distributions and reactive sites for further functionalization .

Contradictions in Synthetic Yield Reporting

Q: How should researchers address conflicting literature reports on synthetic yields for this compound? A:

- Variable Factors : Differences in copper catalyst loading (e.g., CuI vs. CuBr), solvent purity, or azide stability may account for discrepancies.

- Reproducibility Protocol :

Stability and Degradation Pathways

Q: What are the dominant degradation pathways under physiological conditions, and how can stability be improved for in vivo studies? A:

- Hydrolysis : The carboxylic acid group may esterify in acidic environments. Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS .

- Formulation Strategies :

- Prodrug Design : Convert the carboxylic acid to an ethyl ester for enhanced plasma stability.

- Lyophilization : Improve shelf life by storing as a lyophilized powder .

Comparative Analysis with Analogues

Q: How does substituting the phenyl group (e.g., 2-methoxy-5-methyl vs. 4-fluorophenyl) impact biological activity and solubility? A:

- Activity : Electron-donating groups (methoxy, methyl) may enhance COX-2 inhibition by stabilizing π-π interactions in the hydrophobic pocket.

- Solubility : Polar substituents (e.g., -COOH) increase aqueous solubility, while hydrophobic groups (methyl) reduce it. Use Hansen solubility parameters to optimize co-solvent mixtures .

Scaling-Up Challenges

Q: What are the critical considerations for scaling up synthesis from milligram to gram quantities? A:

- Safety : Sodium azide and copper catalysts require strict hazard controls (e.g., fume hoods, waste neutralization).

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective large-scale purification .

Regulatory and Safety Compliance

Q: What safety protocols are essential for handling this compound, given its structural alerts (e.g., azide precursors)? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.